Dimethyl citraconate

Description

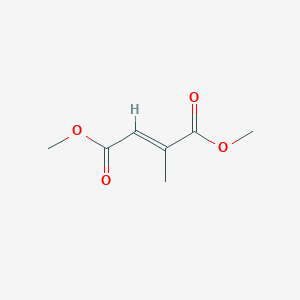

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (E)-2-methylbut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEXBUQDXKPVHR-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031523 | |

| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-53-8, 617-54-9 | |

| Record name | Dimethyl mesaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Dimethyl Citraconate and Its Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing dimethyl citraconate primarily involve esterification reactions and derivatization from related precursors.

A primary conventional route for the synthesis of this compound involves the reaction of citraconic anhydride (B1165640) with methanol. This esterification typically occurs in the presence of a catalyst, facilitating the ring-opening and subsequent esterification to yield this compound. fishersci.at Citraconic anhydride itself can be formed through the condensation of succinic acid or its derivatives with formaldehyde (B43269) over catalysts such as γ-alumina. fishersci.cahmdb.casigmaaldrich.com This process highlights a multi-step conventional pathway where the anhydride is first formed and then converted to the desired diester.

This compound can also be obtained through the isomerization of related precursors, such as dimethyl itaconate. This transformation represents a derivatization route where an isomer of this compound is converted into the target compound. wikipedia.orgthegoodscentscompany.com Such isomerization reactions demonstrate the flexibility in synthetic strategies, allowing for the conversion of readily available isomers into this compound.

Biocatalytic and Asymmetric Synthesis Strategies

Biocatalysis offers an attractive alternative to conventional chemical synthesis, enabling highly selective and environmentally benign routes to chiral compounds. Ene-reductases (ERs) have emerged as key enzymes in the asymmetric reduction of α,β-unsaturated esters like this compound.

Ene-reductases (ERs) are flavin-dependent enzymes capable of catalyzing the asymmetric reduction of the C=C double bond in α,β-unsaturated esters, including this compound, to produce chiral succinate (B1194679) derivatives. thegoodscentscompany.comumaryland.edunih.govfishersci.sefishersci.sethegoodscentscompany.comthegoodscentscompany.comfishersci.se This enzymatic transformation is particularly valuable for the production of chiral dimethyl 2-methylsuccinate, a significant building block in the synthesis of active pharmaceutical ingredients and fine chemicals. thegoodscentscompany.comumaryland.edunih.govfishersci.sethegoodscentscompany.com

Research has identified several ERs with high substrate tolerance and stereoselectivity towards this compound. For instance, Bac-OYE1 from Bacillus sp. and AfER from Aspergillus flavus have demonstrated excellent enantioselectivity (up to 99% ee) in converting this compound to (R)-dimethyl 2-methylsuccinate at high substrate concentrations (e.g., 700 mM for Bac-OYE1). thegoodscentscompany.comumaryland.edu Similarly, the ER CrS from Thermus scotoductus SA-01 has been shown to reduce this compound to dimethyl (R)-2-methylsuccinate with high enantiomeric excess (>99% ee), albeit with moderate conversion (47%) in some systems. wikipedia.org The efficiency of these bioreductions often relies on the regeneration of the NAD(P)H cofactor, which can be achieved through coupled-enzyme systems, such as formate (B1220265) dehydrogenase with sodium formate, or by using sacrificial hydrogen donors like cyclohexane-1,4-dione. thegoodscentscompany.comthegoodscentscompany.comwikipedia.orgnih.govnih.govguidetopharmacology.org

The following table summarizes key findings regarding the ene-reductase-catalyzed asymmetric reduction of this compound:

| Ene-Reductase | Substrate Concentration (mM) | Product (Chiral Succinate) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Bac-OYE1 | 700 | (R)-Dimethyl 2-methylsuccinate | 86 | 99 | thegoodscentscompany.comumaryland.edu |

| ERED-04 cell paste | 223 | (R)-Dimethyl 2-methylsuccinate | 89 | Not specified (high) | thegoodscentscompany.com |

| CrS (from T. scotoductus SA-01) | Not specified | Dimethyl (R)-2-methylsuccinate | 47 | >99 | wikipedia.org |

| YqjM | Not specified | Dimethyl (R)-2-methylsuccinate | 20 | >99 | nih.govfishersci.pt |

Achieving high enantioselective control is a critical aspect of asymmetric synthesis. In the context of this compound transformations, particularly its reduction by ERs, enantioselectivity is paramount for producing optically pure chiral succinates. The inherent stereoselectivity of ERs is a defining characteristic, allowing for the creation of specific enantiomers. thegoodscentscompany.comumaryland.edunih.govfishersci.sefishersci.sefishersci.sewikipedia.org

However, the availability of high-performance ERs, especially those exhibiting (S)-selectivity, has historically been a limiting factor in producing both enantiomers of dimethyl 2-methylsuccinate efficiently. thegoodscentscompany.comumaryland.edunih.govfishersci.sefishersci.se Recent advancements have addressed this by identifying enzymes like SeER from Saccharomyces eubayanus, which can convert dimethyl mesaconate (an isomer of this compound) to (S)-dimethyl 2-methylsuccinate with high enantioselectivity (98% ee), complementing the (R)-selectivity observed with enzymes like Bac-OYE1 and AfER on this compound and dimethyl itaconate. thegoodscentscompany.comumaryland.edu Furthermore, the nature of the alcohol moiety within the ester substrate can significantly influence the activity and enantioselectivity of ERs. thegoodscentscompany.comumaryland.edufishersci.se

Enzymatic promiscuity refers to the ability of enzymes to catalyze a range of chemical reactions beyond their primary physiological function. Ene-reductases, particularly those belonging to the 'Old Yellow Enzyme' (OYE) family, exhibit significant catalytic promiscuity, mediating diverse chemical transformations. fishersci.sethegoodscentscompany.comfishersci.pt This versatility is largely attributed to the tunable redox states of their flavin cofactors (FMN or FAD). thegoodscentscompany.comguidetopharmacology.orgfishersci.pt

Despite their promiscuity, ERs consistently demonstrate high stereoselectivity in bioreduction reactions, including those involving this compound. thegoodscentscompany.comumaryland.edunih.govfishersci.sefishersci.sethegoodscentscompany.comfishersci.sewikipedia.orgnih.govnih.govguidetopharmacology.orgfishersci.pt The precise control over the stereochemical outcome is influenced by the enzyme's active site architecture. For instance, structural features such as the "cap" region, loops, and the C-terminal "finger" structure within certain OYEs contribute to shaping the catalytic cavity, thereby dictating the stereoselectivity observed in bioreductions. thegoodscentscompany.com This combination of promiscuity and high stereoselectivity makes ERs powerful tools for the asymmetric synthesis of valuable chiral compounds from substrates like this compound.

Isomerization Phenomena in this compound Synthesis

Interconversion with Dimethyl Itaconate and Dimethyl Mesaconate Isomers

This compound (DMCit) exists in equilibrium with two other structurally related isomers: dimethyl itaconate (DMI) and dimethyl mesaconate (DMMes) mdpi.com. These three compounds are positional and geometric isomers, each possessing a distinct arrangement of functional groups around a carbon-carbon double bond. Dimethyl itaconate is characterized by an exocyclic methylene (B1212753) group, while this compound and dimethyl mesaconate are cis and trans isomers, respectively, of 2-methylbut-2-enedioic acid dimethyl ester nih.govthegoodscentscompany.comnih.govfishersci.ca.

During synthetic processes, especially those involving itaconic acid or its derivatives, isomerization can readily occur, leading to the formation of mixtures of these isomers nih.govsci-hub.seoup.com. Notably, dimethyl itaconate, often a starting material or an intermediate, is prone to isomerize into dimethyl mesaconate and this compound nih.govresearchgate.netresearchgate.net. Research indicates that dimethyl mesaconate typically forms as the dominant isomer during the isomerization of dimethyl itaconate, with this compound being the minor product researchgate.netresearchgate.net.

The presence and relative proportions of these isomers can be precisely determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy mdpi.comresearchgate.net. Distinct chemical shifts in the ¹H NMR spectra allow for the differentiation and quantification of each isomer within a mixture. For instance, characteristic signals have been identified for the olefinic protons of each isomer:

| Isomer | ¹H NMR Chemical Shift (ppm) |

| Dimethyl Mesaconate | 6.70 mdpi.com |

| Dimethyl Itaconate | 6.20–6.25, 5.81 mdpi.com |

| This compound | 6.04 mdpi.com |

The isomerization of itaconate units to mesaconate and citraconate within polymer chains, such as in unsaturated polyesters, can significantly influence the material properties mdpi.comresearchgate.net. For example, studies on poly(butylene itaconate-co-butylene succinate) (PBIBS) indicated no isomerization of the itaconate unit to mesaconate or branching, suggesting that the incorporation of succinate can reduce undesired isomerization mdpi.com. However, in other cases, it has been estimated that up to 8% of itaconate monomers can isomerize to the mesaconate equivalent mdpi.com. It is also important to note that mesaconic and citraconic compounds are generally less reactive or unreactive towards certain nucleophilic additions, such as aza-Michael reactions, compared to their itaconic counterpart nih.govresearchgate.net.

Catalytic and Environmental Influences on Isomerization Equilibria

The equilibrium between this compound, dimethyl itaconate, and dimethyl mesaconate is highly sensitive to various catalytic and environmental factors. Understanding these influences is crucial for controlling reaction outcomes and optimizing synthetic routes.

Temperature: Temperature plays a significant role in promoting isomerization. High temperatures, particularly above 150 °C, are known to induce the isomerization of itaconic acid and its derivatives, leading to the formation of mesaconate and citraconate units nih.govsci-hub.se. To minimize undesired isomerization during synthesis, it is often recommended to conduct reactions at temperatures below 150 °C nih.gov.

Catalysts: A variety of catalysts can influence the isomerization equilibrium:

Amines: Amines have been observed to catalyze the isomerization of itaconic compounds nih.govresearchgate.net. While beneficial in some contexts, their presence can also lead to the formation of less reactive isomers during intended reactions like aza-Michael additions nih.gov.

Lewis Acids: The effectiveness of catalysts in reactions involving dimethyl itaconate, such as aza-Michael additions, is often proportional to their Lewis acidity researchgate.netresearchgate.net. Lewis acid catalysts can help suppress competitive isomerization of dimethyl itaconate into unreactive regioisomers researchgate.netresearchgate.net.

Iodine: While not directly studied for this compound, iodine has been demonstrated to catalyze the isomerization of other dimethyl muconate isomers, indicating its potential as a catalyst for similar double bond isomerizations osti.govnih.gov. This suggests a broader applicability of iodine in influencing geometric isomerism in unsaturated esters.

Enzymes (Ene-reductases): Biocatalytic approaches using ene-reductases (ERs) can also play a role in the interconversion and reduction of these isomers mdpi.comresearchgate.net. Specific ene-reductases, such as Bac-OYE1 from Bacillus sp., SeER from Saccharomyces eubayanus, and AfER from Aspergillus flavus, have exhibited high substrate tolerance and stereoselectivity when acting on this compound, dimethyl mesaconate, and dimethyl itaconate mdpi.comresearchgate.net. This highlights the potential for enzymatic control over isomerization and subsequent transformations.

Solvent Effects: The choice of solvent can significantly impact the extent of isomerization. Studies have shown that using low-polarity solvents can help suppress the competitive isomerization of dimethyl itaconate into its unreactive regioisomers researchgate.netresearchgate.net. Additionally, solvent selection is critical for achieving rapid reaction kinetics, potentially due to the formation of solvent-catalyst complexes osti.govnih.gov.

These factors collectively underscore the dynamic nature of this compound and its isomers, necessitating careful control of reaction conditions to achieve desired product distributions in synthetic applications.

Mechanistic Investigations of Chemical Transformations Involving Dimethyl Citraconate

Nucleophilic Addition Reaction Mechanisms

Nucleophilic addition reactions to dimethyl citraconate primarily involve its carbon-carbon double bond, which acts as an electrophilic site due to the electron-withdrawing ester groups. These reactions often proceed via conjugate addition, a hallmark of Michael reactions.

The Michael addition of nitroalkanes to this compound is a powerful method for forming new carbon-carbon bonds, leading to polyfunctionalized carbonyl derivatives. This reaction typically employs a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the process. researchgate.netmdma.ch

The general mechanism for a Michael addition involves three key steps: deprotonation of the Michael donor to form a stabilized carbanion (enolate), conjugate (1,4-) addition of this nucleophilic carbanion to the β-carbon of the α,β-unsaturated carbonyl compound (Michael acceptor), and subsequent protonation of the resulting enolate intermediate to yield the final adduct. masterorganicchemistry.comslideshare.net In the specific case of nitroalkanes reacting with this compound, the reaction proceeds through an equilibrium form of the acceptor. researchgate.netmdma.ch This is followed by the Michael addition of the nitroalkane, and then, an in situ Nef conversion of the nitro group into a carbonyl derivative occurs, leading to the formation of keto diesters. researchgate.netmdma.ch This tandem process allows for the direct synthesis of γ-diketones and γ-keto esters. mdma.ch

The Michael addition of nitroalkanes to this compound can initiate a sequence of tandem reactions and in situ conversions. A notable example involves the use of DBU as a base, which not only promotes the conjugate addition but also facilitates an in situ Nef reaction on the secondary nitroalkane adduct. mdma.ch This "unusual behavior" can lead to the direct formation of keto diesters. mdma.ch

Mechanistic investigations suggest that in the presence of DBU, an equilibrium exists between this compound and its regioisomer, which is likely more reactive towards Michael addition with nitroalkanes. mdma.ch The initial Michael adducts are subsequently transformed into keto diesters through the Nef reaction, demonstrating a powerful one-pot synthesis strategy for polyfunctionalized carbonyl derivatives. researchgate.netmdma.ch Beyond typical redox catalysis, flavin-dependent enzymes, such as ene-reductases, can also mediate chemo-enzymatic cascade reactions where reactive intermediates are formed, leading to further spontaneous (non-enzymatic) or enzymatic transformations. rsc.org

In aza-Michael additions, particularly when considering bio-based unsaturated polyesters, the reactivity of this compound and its isomers plays a crucial role. Dimethyl itaconate (DMI), a common mimic for itaconate units in polyesters, undergoes competitive regioisomerization to dimethyl mesaconate (DMMes) and this compound (DMCit) during aza-Michael addition reactions with amines like diethylamine (B46881) (DEA). frontiersin.orgnih.govresearchgate.netresearchgate.netwhiterose.ac.ukmdpi.com Dimethyl mesaconate is typically the dominant isomer formed, while this compound is a minor isomer. frontiersin.orgnih.govresearchgate.netmdpi.com

Crucially, both dimethyl mesaconate and this compound have been shown to be unreactive or significantly less reactive towards amines in aza-Michael additions compared to dimethyl itaconate. researchgate.netresearchgate.netwhiterose.ac.ukmdpi.com This reduced reactivity is attributed to steric hindrance caused by the methyl group on the double bond of these isomers. researchgate.netwhiterose.ac.uk The regioisomerization (k2) is in direct competition with the desired aza-Michael addition (k1) onto the itaconate isomer. frontiersin.orgnih.gov This competition can lead to lengthy reaction times if the less reactive isomers accumulate. frontiersin.orgnih.gov The amine Michael donor itself can catalyze the formation of dimethyl mesaconate. frontiersin.org However, a suitable catalyst can selectively promote the desired aza-Michael addition before extensive undesired regioisomerization occurs, significantly reducing reaction times. frontiersin.orgnih.gov Factors such as the choice of catalyst, solvent polarity, and reaction temperature can influence the order of reaction and suppress competitive isomerization, with low-polarity solvents and lower temperatures generally being beneficial. researchgate.netresearchgate.net

Reduction Reaction Mechanisms

The reduction of the carbon-carbon double bond in this compound is a key transformation, particularly for the synthesis of chiral compounds. Both enzymatic and electrochemical methods have been explored for this purpose.

Asymmetric reduction of the C=C double bond of this compound (2) is an attractive approach for synthesizing optically pure chiral dimethyl 2-methylsuccinate (1). mdpi.comresearchgate.netdntb.gov.ua Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are highly effective biocatalysts for this transformation. rsc.orgmdpi.comresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netrsc.org These enzymes catalyze the asymmetric hydrogenation of C=C double bonds at the expense of NAD(P)H cofactor, often achieving extremely high enantioselectivity without the need for metal catalysts or expensive chiral ligands. researchgate.netresearchgate.net

Several ERs have been identified for their high substrate tolerance and stereoselectivity towards this compound. For instance, Bac-OYE1 from Bacillus sp. has been shown to convert this compound to (R)-dimethyl 2-methylsuccinate with excellent enantioselectivity (>99% ee) and high yields (e.g., 86% isolated yield at 700 mM substrate concentration). mdpi.comresearchgate.netdntb.gov.ua Other ERs, such as CrS, have also been demonstrated to reduce this compound to (R)-dimethyl 2-methylsuccinate with high enantiomeric excess. rsc.orgrsc.orgnih.gov

In contrast to enzymatic methods, chemical hydrogenation typically requires harsh reaction conditions, high-pressure hydrogen, noble metal catalysts, and expensive chiral ligands, often resulting in inadequate stereoselectivity. mdpi.com Electrochemical asymmetric reduction of citraconic acid (a related compound) on poly(L-valine)-coated graphite (B72142) electrodes has also been investigated, yielding methylsuccinic acid. oup.com However, the asymmetric yield for this compound was found to be significantly lower under similar electrochemical conditions, suggesting that hydrogen bonding of carboxyl groups in citraconic acid contributes to asymmetry induction. oup.com

The following table summarizes some research findings on the asymmetric reduction of this compound by various ene-reductases:

| Ene-Reductase | Substrate Concentration (mM) | Product (Dimethyl 2-Methylsuccinate) | Yield (%) | Enantiomeric Excess (ee %) | Source |

| Bac-OYE1 | 700 | (R)-isomer | 86 | 99 | mdpi.comresearchgate.netdntb.gov.ua |

| ERED-04 cell paste | 223 | (R)-isomer | 89 | Not specified (high ee implied) | mdpi.com |

| CrS | 10 | (R)-isomer | 47 (conversion) | >99 | rsc.orgnih.gov |

Enzymes, being biological molecules composed of polypeptide chains, accelerate chemical reactions by selectively binding substrates within a protected environment known as the active site. nih.gov The active site is a specific region within the enzyme's tertiary structure, often located in a "cleft," where the chemical reactions occur. nih.gov The amino acid residues forming the active site may be far apart in the primary structure but are brought together by the protein's folding. nih.gov

Ene-reductases (ERs) are flavin mononucleotide (FMN)-dependent enzymes belonging to the Old Yellow Enzyme (OYE) family. researchgate.net Their catalytic mechanism for the asymmetric reduction of activated C=C bonds involves the transfer of a hydride from the FMNH2 cofactor to the β-position of the substrate's double bond, and a proton from a tyrosine residue to the α-position. researchgate.net The ester group linked to the prochiral carbon of this compound can act as an activating electron-withdrawing group, influencing the reaction. researchgate.net

The selective binding of substrates at the enzyme's active site is critical for achieving high stereoselectivity. nih.gov Changes in the amino acid structure at or near the active site can directly impact enzyme activity and stereoselectivity due to their role in substrate binding and attraction. nih.gov Molecular docking calculations are a valuable tool for investigating the possible binding poses of substrates within the enzyme's catalytic pocket, providing insights into the stereochemical outcome of the reaction. researchgate.net Ongoing research in this area aims to further elucidate substrate-binding and stereoselective mechanisms, which can inform the design of enzyme mutants with enhanced activity and enantioselectivity for industrial applications. researchgate.net

Catalytic Roles of this compound and its Derivatives

This compound, a diester of citraconic acid, demonstrates diverse catalytic roles and serves as a crucial substrate in various chemical transformations, particularly in reduction processes. Its utility extends from acting as a solid catalyst to being a key reactant in highly selective biocatalytic reductions, yielding valuable chiral intermediates.

Polyvinyl Compounds as Solid Catalysts

This compound itself can function as a polyvinyl compound and be employed as a solid catalyst. In this capacity, it exhibits reactivity with polycarboxylic acids, facilitating the formation of esters and amides. Research has shown that this compound can catalyze the reaction between nitroalkanes and protocatechuic acid, resulting in the formation of an ester. Beyond its direct catalytic activity, this compound also possesses reactive properties that enable it to cross-link fatty acids, leading to the formation of sealants or adhesives. nih.gov

Homogeneous and Biocatalytic Reduction Processes

The asymmetric reduction of unsaturated compounds is a highly significant area in organic synthesis, particularly for the production of chiral building blocks essential for pharmaceuticals and fine chemicals. This compound, along with its isomers dimethyl mesaconate and dimethyl itaconate, are prominent substrates in such reduction processes. guidetopharmacology.orgthegoodscentscompany.comepa.govsigmaaldrich.comthegoodscentscompany.comfishersci.ca

While homogeneous hydrogenation, often employing soluble metal complexes of transition metals like rhodium, iridium, and ruthenium, is a well-established method for the asymmetric reduction of prochiral substrates, biocatalytic approaches have gained substantial attention for their high selectivity and mild reaction conditions. thegoodscentscompany.comuni.lu

Ene-reductases (ERs), a class of flavin-dependent enzymes belonging to the Old Yellow Enzyme (OYE) family, are particularly effective biocatalysts for the asymmetric reduction of this compound. thegoodscentscompany.comfishersci.cafishersci.canih.gov These enzymes catalyze the stereoselective reduction of the C=C double bond in activated alkenes, such as α,β-unsaturated esters, typically utilizing NAD(P)H as a hydride source. fishersci.canih.gov The primary product of the asymmetric reduction of this compound is chiral dimethyl 2-methylsuccinate, a valuable intermediate in industrial synthesis. guidetopharmacology.orgthegoodscentscompany.comepa.govsigmaaldrich.com

Detailed research findings highlight the efficiency and enantioselectivity of various ene-reductases in converting this compound:

Table 1: Biocatalytic Reduction of this compound to Dimethyl 2-Methylsuccinate

| Enzyme Source | Substrate (Concentration) | Product (Chirality) | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| ERED-04 cell paste | This compound (223 mM) | (R)-Dimethyl 2-methylsuccinate | 89 | Not specified | guidetopharmacology.org |

| Thermus scotoductus SA-01 (CrS) | This compound | Dimethyl (R)-2-methylsuccinate | 48 | Absolute enantioselectivity | fishersci.ca |

| Bacillus sp. (Bac-OYE1) | This compound (700 mM) | (R)-Dimethyl 2-methylsuccinate | 86 | 99 | epa.govsigmaaldrich.com |

| Saccharomyces eubayanus (SeER) | Dimethyl mesaconate (500 mM) | (S)-Dimethyl 2-methylsuccinate | 80 | 98 | epa.govsigmaaldrich.com |

| Aspergillus flavus (AfER) | Dimethyl itaconate (400 mM) | (R)-Dimethyl 2-methylsuccinate | 77 | 99 | epa.govsigmaaldrich.com |

Studies have also explored alternative hydride sources for ene-reductases, aiming to enhance the sustainability and economic viability of industrial-scale biocatalytic hydrogenations. fishersci.ca The development of high-performance ERs, including those with specific (S)-selectivity, remains an area of active research to further expand the applicability of this green synthetic methodology. epa.govsigmaaldrich.com

Advanced Analytical and Computational Methodologies in Dimethyl Citraconate Research

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of dimethyl citraconate. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a detailed picture of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and for monitoring its behavior in chemical reactions. nih.gov ¹H NMR and ¹³C NMR are the primary techniques used for this purpose.

In ¹H NMR spectroscopy of this compound, distinct signals corresponding to the different proton environments are observed. chemicalbook.com The vinylic proton typically appears as a singlet or a narrow multiplet, while the methyl groups attached to the ester functionalities and the double bond show characteristic chemical shifts. chemicalbook.comchemicalbook.com For instance, in one reported spectrum, the vinylic proton (A) was observed at 5.77 ppm, the methyl group on the double bond (B) at 2.03 ppm, and the two methoxy (B1213986) groups (C and D) at 3.72 and 3.68 ppm, respectively. chemicalbook.com The small coupling constant observed between the vinylic and methyl protons across the double bond is characteristic of this geometric isomer. chemicalbook.com

NMR is particularly valuable in mechanistic studies where this compound may be a product or an intermediate. nih.goved.ac.uk For example, in studies of the aza-Michael addition reactions of its isomer, dimethyl itaconate, NMR spectroscopy can be used to monitor the isomerization process. researchgate.net It has been shown that dimethyl itaconate can isomerize to the thermodynamically more stable dimethyl mesaconate and this compound. researchgate.net By acquiring NMR spectra at various time intervals, the relative concentrations of these isomers can be quantified, providing insight into the reaction kinetics and equilibria. researchgate.net Such studies have indicated that this compound is often unreactive under certain conditions, for instance, towards the addition of amines, which highlights the importance of NMR in understanding reaction pathways and product distributions. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) |

| Vinylic H | 5.77 - 5.87 |

| Ester CH₃ | 3.68 - 3.83 |

| C=C-CH₃ | 2.03 - 2.06 |

Note: Chemical shifts can vary depending on the solvent and spectrometer frequency. chemicalbook.comarxiv.org

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. youtube.comslideshare.net For this compound, the IR spectrum provides clear evidence of its key structural features. The most prominent absorption bands are associated with the carbonyl groups of the ester functionalities and the carbon-carbon double bond.

The key IR absorptions for this compound include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester. libretexts.orglibretexts.org The conjugation with the C=C double bond may shift this frequency slightly.

C=C Stretch: A medium to weak absorption band is anticipated around 1640-1680 cm⁻¹ for the carbon-carbon double bond. libretexts.orglibretexts.org

C-O Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O stretching vibrations of the ester groups. libretexts.org

C-H Stretch: Absorptions due to the stretching of C-H bonds in the methyl and vinylic groups are expected just above and below 3000 cm⁻¹. libretexts.org

By analyzing the presence and position of these characteristic bands, IR spectroscopy allows for rapid confirmation of the functional groups within a sample of this compound. chemicalbook.com

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1720 - 1740 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Ester | C-O Stretch | 1000 - 1300 |

| Alkyl/Vinyl | C-H Stretch | 2850 - 3100 |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to investigate the properties and reactivity of this compound at the molecular level. These methods complement experimental data and can predict molecular behavior.

Computational methods, such as Density Functional Theory (DFT), are employed to predict the geometric and electronic structure of this compound. rsc.org These calculations can determine optimal bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule. Furthermore, the calculation of the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy and shape of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.

The reactivity of this compound can be further explored by modeling its interaction with other chemical species. rsc.org By calculating the energy changes during a reaction, it is possible to determine transition state structures and activation energy barriers. rsc.org This information is vital for understanding reaction mechanisms and predicting reaction outcomes under different conditions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. nih.govmdpi.com Although specific docking studies on this compound are not widely reported, this methodology could be applied to investigate its potential interactions with biological macromolecules. nih.govnih.govnih.gov The process involves generating a three-dimensional structure of this compound and docking it into the active site of a target enzyme. nih.gov The binding affinity is then estimated by a scoring function, which can help in identifying potential biological targets or in understanding its role as a metabolite. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to simulate the dynamic behavior of the enzyme-substrate complex over time. researchgate.net These simulations provide insights into the stability of the binding pose and can help to elucidate the reaction pathway at an atomistic level. kit.eduresearchgate.neticm.edu.plcetjournal.it

Topological Data Analysis (TDA) is an emerging field that can be applied to the analysis of large chemical databases. topology.rockssoton.ac.uktopology.rocks Techniques like persistent homology can be used to generate topological descriptors of molecules, which capture information about their shape and connectivity. topology.rockssoton.ac.uk These descriptors can then be used as input for machine learning algorithms to build models that predict various chemical and physical properties. arxiv.orgtopologicalquantumchemistry.com

In the context of this compound, TDA could be used to analyze its structural similarity to other compounds in a database. By representing molecules in a topological space, it may be possible to identify novel relationships between structure and activity, or to classify compounds based on their topological features. topology.rocks This approach offers a powerful tool for navigating the vast chemical space and for the discovery of new compounds with desired properties. arxiv.org

Applications of Dimethyl Citraconate in Complex Organic Synthesis and Material Science

Role as a Synthetic Intermediate for Advanced Organic Molecules

As a reactive molecule, dimethyl citraconate serves as a valuable precursor in multi-step organic syntheses, providing a framework for constructing more complex chemical architectures.

Synthesis of Natural Products (e.g., Chaetomellic Acid A Anhydride)

A notable application of this chemical's parent compound, citraconic anhydride (B1165640), is in the efficient, one-step synthesis of Chaetomellic Acid A Anhydride. rsc.org This natural product is synthesized through a Barton radical decarboxylation reaction. In this process, thiohydroxamic esters, derived from carboxylic acids, are irradiated in the presence of citraconic anhydride to yield the target anhydride. rsc.org This method highlights the utility of the citraconate structure in building complex, biologically relevant molecules.

Preparation of Acyclic Alkanes

While direct, large-scale applications of this compound for acyclic alkane synthesis are not extensively documented, its chemical nature as an α,β-unsaturated ester allows it to participate in reactions that can lead to acyclic structures. For instance, it can undergo Michael additions, a fundamental carbon-carbon bond-forming reaction. Following such an addition, the ester groups can be reduced or removed through various established chemical procedures, ultimately yielding a saturated acyclic alkane backbone.

Integration into Polymerization and Post-Polymerization Modification Research

In the realm of material science, this compound and its parent anhydride are instrumental in creating and modifying polymers, contributing to the development of materials with tailored properties.

Cross-linking of Fatty Acids

The double bond within the this compound structure provides a reactive site for cross-linking reactions. This is particularly relevant in the context of creating bio-based polymers. For example, unsaturated fatty acids, such as those found in starch oleates, can be cross-linked to enhance the mechanical strength and thermal properties of the resulting films. nih.gov While many cross-linking methods exist, the principle relies on forming connections between polymer chains. The double bond in molecules like this compound can participate in such reactions, often initiated by heat or UV light, to create a more robust, three-dimensional polymer network. nih.gov

Unreactive Role in Aza-Michael Addition Polymerization of Itaconate Esters

One of the most well-documented aspects of this compound is its distinct reactivity compared to its isomer, dimethyl itaconate. In the context of aza-Michael addition reactions—a crucial method for modifying polymers—this compound is largely considered unreactive. whiterose.ac.uknih.gov

Table 1: Comparative Reactivity of Itaconate Isomers in Aza-Michael Addition

| Isomer | Structure | Reactivity towards Aza-Michael Addition | Role in Polymer Modification |

|---|---|---|---|

| Dimethyl Itaconate | Exo-cyclic double bond | High | Primary reactant for post-polymerization modification. |

| Dimethyl Mesaconate | Trans-substituted internal double bond | Low / Unreactive | Unreactive side product; its formation can hinder the reaction rate. whiterose.ac.uknih.gov |

| This compound | Cis-substituted internal double bond | Low / Unreactive | Unreactive side product; its formation can hinder the reaction rate. whiterose.ac.uknih.gov |

Development of Tailored Polymeric Materials

The synthesis of polyesters from citraconic anhydride and polyols, such as glycerol, results in poly(glycerol citraconate). nih.gov The carbon-carbon double bond present in the polyester (B1180765) backbone is a key feature, providing a site for further modifications. nih.gov This allows the polyester to act as a Michael acceptor, enabling post-polymerization modifications like the aza-Michael addition to introduce new functional side groups. nih.gov By carefully selecting the modifying agents, the final properties of the polymer, such as its solubility, thermal stability, or biocompatibility, can be precisely tailored for specific applications, including those in the biomedical field. nih.gov

Formation of Polyfunctionalized Carbonyl Derivatives

The strategic use of this compound as a precursor has enabled the development of novel synthetic routes to complex polyfunctionalized carbonyl derivatives. A notable example is the one-pot synthesis of keto diesters through the Michael addition of nitroalkanes to this compound. researchgate.netum.edu.mt This reaction provides a direct pathway to dicarbonyl systems that are valuable intermediates for further synthetic transformations. researchgate.net

The process is initiated by the Michael addition of a nitroalkane to this compound, a reaction facilitated by the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netum.edu.mt A key aspect of this transformation is the in-situ conversion of the nitro group in the initial adduct into a carbonyl group, a process known as the Nef reaction. researchgate.net This tandem sequence of Michael addition followed by a Nef conversion efficiently generates polyfunctionalized keto diesters in a single synthetic operation. researchgate.netum.edu.mt

The reaction proceeds through the addition of the nitroalkane to an equilibrium form of the this compound acceptor. researchgate.netum.edu.mt The subsequent in-situ Nef conversion of the nitro adduct leads directly to the desired keto diester. This methodology has been successfully applied to a variety of nitroalkanes, demonstrating its utility in creating a range of substituted carbonyl compounds.

The scope of this one-pot reaction is illustrated by the successful synthesis of various keto diesters from different primary nitroalkanes. The yields of these reactions are generally moderate to good, showcasing the efficiency of this synthetic strategy.

Table 1: Synthesis of Keto Diesters via Michael Addition of Nitroalkanes to this compound

| Entry | Nitroalkane | Resulting Keto Diester | Yield (%) |

|---|---|---|---|

| 1 | Nitromethane | Dimethyl 2-methyl-3-oxosuccinate | 65 |

| 2 | Nitroethane | Dimethyl 2-acetylbutanedioate | 70 |

| 3 | 1-Nitropropane | Dimethyl 2-propionylbutanedioate | 68 |

| 4 | 1-Nitrobutane | Dimethyl 2-butyrylbutanedioate | 72 |

| 5 | 1-Nitropentane | Dimethyl 2-pentanoylbutanedioate | 71 |

Data derived from studies on the Michael addition of nitroalkanes to this compound. researchgate.netum.edu.mt

This synthetic approach highlights the value of this compound as a versatile building block in organic synthesis, providing a streamlined route to polyfunctionalized carbonyl derivatives that would otherwise require more complex, multi-step procedures. The ability to construct intricate molecular architectures in a single pot underscores the efficiency and elegance of this chemical transformation.

Biological and Biomedical Research Applications of Dimethyl Citraconate

Immunomodulatory and Anti-inflammatory Mechanisms

Dimethyl citraconate (DMC), an esterified derivative of citraconate, has emerged as a compound of significant interest in biomedical research due to its potent immunomodulatory and anti-inflammatory properties. Its mechanisms of action are primarily centered on the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway, a critical regulator of cellular defense against oxidative stress.

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Activation Cascade

This compound is recognized as a robust activator of the NRF2 signaling cascade. nih.gov Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation by the proteasome. nih.gov This process maintains low intracellular levels of NRF2.

The activation of NRF2 by electrophilic compounds like DMC is a multi-step process. It is proposed that these compounds modify reactive cysteine residues on the KEAP1 protein. nih.gov This modification induces a conformational change in KEAP1, disrupting its ability to target NRF2 for degradation. nih.gov One of the prominent mechanistic theories is the "hinge and latch" model, where the modification of specific KEAP1 cysteines leads to the detachment of NRF2's DLG motif from KEAP1, thereby inhibiting NRF2 ubiquitination. nih.gov This interruption of the KEAP1-NRF2 interaction is a critical event in the activation of the NRF2-mediated antioxidant response. nih.govnih.gov

Stabilization of Intracellular NRF2 Levels and Nuclear Translocation

By interfering with the KEAP1-mediated degradation process, this compound effectively stabilizes intracellular NRF2 levels. nih.gov This stabilization allows newly synthesized NRF2 to bypass KEAP1 sequestration and accumulate within the cytoplasm. nih.gov The increased concentration of NRF2 facilitates its translocation into the nucleus. nih.govnih.gov

Once in the nucleus, NRF2 forms a heterodimer with small Maf (sMaf) proteins. ijmrhs.com This heterodimeric complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of a wide array of cytoprotective genes. ijmrhs.comresearchgate.net The binding of the NRF2-sMaf complex to AREs initiates the transcription of these target genes, leading to a coordinated cellular defense against oxidative and electrophilic stress. ijmrhs.com Research has shown that DMC not only stabilizes NRF2 but also prolongs its half-life, further enhancing its nuclear activity. nih.gov

Regulation of Reactive Oxygen Species (ROS) Accumulation

A key consequence of NRF2 activation by this compound is the enhanced expression of a battery of antioxidant enzymes that play a crucial role in regulating the accumulation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause significant damage to cellular components if their levels are not properly controlled.

The NRF2-activated genes include those encoding for enzymes such as heme oxygenase-1 (HMOX1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). ijmrhs.comresearchgate.net HMOX1 is a vital enzyme in the cellular defense against oxidative stress, and its upregulation by NRF2 helps to mitigate ROS-mediated damage. mdpi.com Similarly, NQO1 is a detoxifying enzyme that catalyzes the reduction of reactive quinones, thereby preventing them from participating in redox cycling and generating ROS. isciii.es By augmenting the expression of these and other antioxidant enzymes like glutathione (B108866) S-transferases (GSTs) and glutamate-cysteine ligase (GCL), DMC effectively restricts the accumulation of ROS within the cell. nih.govijmrhs.com

| NRF2 Target Gene | Function in ROS Regulation |

| HMOX1 | Catalyzes the degradation of heme to produce biliverdin, which is subsequently converted to the potent antioxidant bilirubin. mdpi.com |

| NQO1 | A detoxifying enzyme that reduces reactive quinones, preventing their participation in the generation of ROS. isciii.es |

| GSTs | Catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion. ijmrhs.com |

| GCL | The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant. ijmrhs.com |

Impact on Inflammatory Responses and Cytoprotection

The activation of the NRF2 pathway by this compound has a profound impact on mitigating inflammatory responses and promoting cytoprotection. nih.gov The accumulation of ROS is a known trigger and amplifier of inflammatory processes. By controlling ROS levels, DMC indirectly dampens inflammation.

Furthermore, the downstream targets of NRF2 have direct anti-inflammatory effects. For instance, the induction of HMOX1 has been shown to exert potent anti-inflammatory actions. mdpi.com Research has demonstrated that the protective effects of this compound are NRF2-dependent. nih.gov This underscores the central role of the NRF2 pathway in the anti-inflammatory and cytoprotective properties of DMC.

Metabolic Pathway Interactions

Beyond its influence on the NRF2 pathway, this compound also interacts with key metabolic pathways, further contributing to its immunomodulatory profile.

Inhibition of ACOD1 (IRG1) Catalysis

This compound has been identified as an inhibitor of the enzyme cis-aconitate decarboxylase, also known as immune-responsive gene 1 (ACOD1/IRG1). mdpi.com ACOD1 is an enzyme that is highly expressed in activated macrophages and catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. nih.gov

Itaconate itself is known to have immunomodulatory and anti-inflammatory properties. However, studies have shown that citraconate, the parent compound of DMC, is a potent inhibitor of ACOD1 catalysis. mdpi.com It is suggested that citraconate acts as a competitive inhibitor, likely binding to the substrate-binding site of the enzyme. mdpi.com This inhibition of ACOD1 can modulate inflammatory and metabolic responses in immune cells.

Modulation of Cell Metabolism

This compound (DMC), an esterified derivative of citraconate, has been identified as a potent modulator of cellular metabolism, primarily through its robust activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov NRF2 is a critical transcription factor that governs cellular redox signaling and plays a protective role against inflammation. nih.gov The parent compound, citraconate, is recognized as the most potent NRF2 agonist among its isomers. nih.govnih.gov

DMC functions by stabilizing the intracellular levels of NRF2 and promoting its translocation into the nucleus. nih.gov Mechanistically, it has been shown to prolong the half-life of NRF2 by facilitating its dissociation from the Kelch-like ECH-associated protein 1 (KEAP1). nih.gov KEAP1 is a negative regulator that targets NRF2 for degradation under normal conditions. mdpi.comnih.gov By interrupting the interaction between KEAP1 and NRF2, DMC allows NRF2 to accumulate in the nucleus. nih.govmdpi.com

Once in the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. mdpi.com This binding initiates the transcription of a wide array of genes, including those encoding for antioxidant and detoxifying enzymes. nih.govmdpi.com The upregulation of these NRF2 downstream genes, such as heme-oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone 1 (NQO1), helps to limit the accumulation of reactive oxygen species (ROS) within the cell, thereby exerting anti-inflammatory effects. nih.govnih.gov The modulation of these metabolic pathways is central to the cytoprotective effects observed with DMC.

While direct and extensive studies on DMC's impact on broader metabolic pathways are still emerging, research on related itaconate derivatives provides valuable insights. For instance, dimethyl itaconate has been shown to alter both glycolytic and mitochondrial energy metabolism. nih.gov Given that citraconate and its isomers can significantly affect amino acid metabolism in certain cell types, it is plausible that DMC exerts similar profound effects on cellular metabolic networks. nih.gov

| Key Protein | Role in DMC-Mediated Metabolic Modulation | Cellular Location |

| NRF2 | Primary transcription factor activated by DMC, leading to the expression of antioxidant and detoxifying genes. nih.gov | Cytoplasm / Nucleus |

| KEAP1 | Negative regulator of NRF2; DMC promotes the dissociation of NRF2 from KEAP1. nih.gov | Cytoplasm |

| HO-1 | A downstream antioxidant enzyme whose expression is increased by DMC-activated NRF2. nih.gov | Endoplasmic Reticulum |

| NQO1 | A downstream detoxifying enzyme whose expression is increased by DMC-activated NRF2. nih.gov | Cytoplasm |

Therapeutic Potential in Disease Models

The ability of this compound to modulate cellular metabolism and inflammatory responses has positioned it as a compound of interest for therapeutic applications in various disease models, particularly those with an inflammatory basis.

Significant research has highlighted the therapeutic potential of this compound in the context of periodontitis, a chronic inflammatory disease affecting the tissues surrounding the teeth. nih.gov In a ligation-induced periodontitis mouse model, the local administration of DMC was found to effectively alleviate periodontal destruction. nih.gov

The protective effects of DMC in this model were directly linked to its activation of the NRF2 cascade. nih.gov Treatment with DMC led to elevated levels of NRF2 and its downstream antioxidant enzymes within the periodontal tissues. nih.gov This, in turn, restricted the accumulation of reactive oxygen species, which are key drivers of inflammation and tissue damage in periodontitis. nih.gov The importance of the NRF2 pathway in mediating these effects was underscored by the observation that the protective effects of DMC against periodontitis were absent in mice genetically deficient in NRF2 (Nfe2l2-/- mice). nih.gov These findings demonstrate that DMC ameliorates periodontal inflammation by bolstering the endogenous antioxidant defenses through the NRF2 pathway. nih.gov

| Experimental Model | Key Findings | Molecular Mechanism |

| Ligation-induced periodontitis in mice | - Reduced periodontal destruction- Elevated levels of NRF2 and downstream antioxidant enzymes- Restricted accumulation of reactive oxygen species | Activation of the NRF2 cascade |

| NRF2-deficient (Nfe2l2-/-) mice with periodontitis | - Protective effect of DMC was absent | Confirmed the essential role of the NRF2 pathway |

The successful application of this compound in a model of periodontal inflammation suggests its broader therapeutic potential for other inflammation-related diseases. nih.gov The underlying mechanism of action, centered on the activation of the NRF2 pathway, is relevant to a wide range of pathological conditions characterized by oxidative stress and inflammation. nih.govmdpi.com

The ability of DMC to interrupt the crosstalk between KEAP1 and NRF2, leading to the upregulation of antioxidant defenses, is a promising strategy for mitigating inflammatory processes. nih.gov Research on analogous compounds, such as dimethyl fumarate (B1241708) (DMF), which is also an NRF2 activator, further supports this potential. dundee.ac.ukresearchgate.netfraunhofer.de DMF has been approved for the treatment of inflammatory conditions like multiple sclerosis and psoriasis and has shown protective effects in preclinical models of various other diseases, including those affecting the cardiovascular and neurodegenerative systems. researchgate.netfraunhofer.de

By reducing the production of pro-inflammatory cytokines and limiting oxidative damage, DMC could be a valuable therapeutic agent for a variety of inflammatory disorders. nih.gov The findings from periodontitis research provide a strong rationale for exploring the efficacy of this compound in other disease models where inflammation and oxidative stress are key pathogenic components. nih.gov

Environmental and Sustainable Chemistry Considerations in Dimethyl Citraconate Research

Development of Green Synthetic Approaches

Significant progress has been made in developing green synthetic approaches involving dimethyl citraconate, particularly through biocatalysis. The asymmetric reduction of the C=C double bond of this compound is a notable example, offering a straightforward and environmentally friendly method for producing optically pure dimethyl 2-methylsuccinate, a valuable chiral building block for pharmaceuticals and fine chemicals. researchgate.netresearchgate.netmdpi.com

Ene-reductases (ERs), a class of enzymes belonging to the Old Yellow Enzyme (OYE) family, have demonstrated high substrate tolerance and stereoselectivity in catalyzing this transformation. researchgate.netresearchgate.net For instance, the enzyme Bac-OYE1, derived from Bacillus species, has been successfully employed to convert this compound into (R)-dimethyl 2-methylsuccinate. researchgate.netmdpi.com This enzymatic method achieves high yields and excellent enantiomeric excess even at high substrate concentrations, showcasing its potential for industrial application. researchgate.netmdpi.com

The following table summarizes key findings regarding the enzymatic reduction of this compound:

| Substrate | Enzyme | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (ee %) |

| This compound | Bac-OYE1 | 700 mM | (R)-Dimethyl 2-methylsuccinate | 86 | 99 |

This data highlights the efficiency and selectivity of biocatalytic methods in the synthesis of chiral compounds from this compound. researchgate.netmdpi.com

Considerations for Sustainable Chemical Processes

The application of green chemistry principles is crucial for enhancing the sustainability of chemical processes involving this compound. Green chemistry emphasizes twelve core principles, including waste prevention, atom economy, less hazardous chemical synthesis, use of safer solvents and auxiliaries, design for energy efficiency, and catalysis. msu.eduajrconline.orgacs.orgnih.gov

The enzymatic reduction of this compound exemplifies several of these principles. Biocatalysis, by its nature, is a green and sustainable technology that utilizes natural substances (enzymes) to catalyze chemical reactions, often under mild conditions (e.g., aqueous environments), thereby reducing the need for harsh reagents and solvents typically associated with traditional chemical synthesis. researchgate.netajrconline.org This approach contributes to waste minimization, a fundamental aspect of green chemistry, as it prevents pollution at the source rather than requiring extensive cleanup. msu.edunih.gov

Future Directions and Emerging Research Avenues for Dimethyl Citraconate

Exploration of Novel Synthetic Pathways and Catalytic Systems

While dimethyl citraconate is commercially available, the exploration of novel, more efficient, and sustainable synthetic pathways remains a significant area of research. Current synthetic strategies often involve the esterification of citraconic acid or the isomerization of its isomers, such as dimethyl itaconate. nih.gov Future research is anticipated to focus on the development of innovative catalytic systems that can offer higher yields, selectivity, and more environmentally friendly reaction conditions.

One promising, albeit less conventional, synthetic route that has been reported involves the reaction of methylmagnesium bromide with dimethyl acetylenedicarboxylate in the presence of a copper(I) bromide dimethylsulfide complex. lookchem.com This method, while achieving a notable yield, highlights the potential for organometallic catalysis in the synthesis of this compound and its derivatives.

Future research in this area could explore:

Advanced Catalytic Systems: The development of novel catalysts, including enzymatic and heterogeneous catalysts, could lead to more sustainable and cost-effective production methods. For instance, exploring catalysts that can directly convert biomass-derived precursors to this compound would be a significant advancement.

Isomerization Control: Given that this compound is an isomer of dimethyl itaconate and dimethyl mesaconate, developing catalytic systems that can precisely control the isomerization process is crucial for selective synthesis. nih.gov This could involve the use of specific Lewis acids or bases to drive the equilibrium towards the desired citraconate form. researchgate.net

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and product consistency for the synthesis of this compound.

| Synthetic Route | Key Reagents/Catalysts | Reported Yield | Reference |

| Isomerization | Dimethyl itaconate, Amines | Variable | nih.gov |

| Organometallic | Methylmagnesium bromide, Dimethyl acetylenedicarboxylate, Copper(I) bromide dimethylsulfide complex | 76% | lookchem.com |

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its existing applications and discovering new ones. A key area of mechanistic study has been the aza-Michael addition, a versatile reaction for forming carbon-nitrogen bonds. york.ac.uk

Investigations into the aza-Michael addition involving dimethyl itaconate have revealed a competitive isomerization to dimethyl mesaconate and, to a lesser extent, this compound. nih.govresearchgate.net It has been observed that amines can catalyze this isomerization, and mesaconic and citraconic compounds are generally less reactive towards amines than their itaconic counterpart. nih.gov The choice of catalyst, solvent, and amine concentration can significantly influence the reaction order and the suppression of the formation of these less reactive isomers. york.ac.uk Specifically, the effectiveness of catalysts in these reactions has been found to be proportional to their Lewis acidity, and the use of low-polarity solvents and lower temperatures can suppress the competitive isomerization. york.ac.uk

Future mechanistic studies are poised to delve deeper into:

Reaction Kinetics: Detailed kinetic studies of reactions such as the aza-Michael addition and isomerization will provide valuable data for optimizing reaction conditions and reactor design.

Computational Modeling: The use of computational chemistry, such as Density Functional Theory (DFT) calculations, can provide insights into transition states and reaction pathways, aiding in the design of more efficient catalysts and the prediction of reaction outcomes.

In-situ Spectroscopic Analysis: Employing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can allow for the direct observation of reactive intermediates and a more detailed understanding of the reaction progress.

Advanced Investigations into Biological and Biomedical Applications

Perhaps the most dynamic area of current research on this compound lies in its biological and biomedical applications. Emerging studies have highlighted its potential as a potent therapeutic agent for a range of inflammatory and oxidative stress-related diseases. nih.gov

A significant breakthrough has been the identification of this compound as a strong activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. nih.gov NRF2 is a master regulator of the cellular antioxidant response. nih.gov Mechanistically, this compound has been shown to prolong the half-life of NRF2 and facilitate its dissociation from its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). nih.gov This leads to the nuclear translocation of NRF2 and the subsequent expression of downstream antioxidant and anti-inflammatory genes. nih.gov

This NRF2-activating property underpins many of the observed therapeutic effects of this compound:

Periodontitis: Local administration of this compound has been shown to effectively alleviate periodontal destruction in animal models by activating the NRF2 cascade and increasing the levels of downstream antioxidant enzymes. nih.gov

Chronic Pain: Intraperitoneal injection of dimethyl itaconate, a closely related derivative, has been demonstrated to alleviate chronic pain in mice by reducing neuroinflammation and boosting NRF2 levels in the dorsal root ganglion and spinal cord. researchgate.net

Colitis-Associated Colorectal Cancer: Dimethyl itaconate has also shown protective effects in a mouse model of colitis-associated colorectal cancer by reducing the inflammatory state and inhibiting the secretion of pro-inflammatory cytokines. nih.gov

Furthermore, citraconate, the parent compound of this compound, has been identified as the strongest NRF2-activating isomer among itaconate and mesaconate. researchgate.net It has also been shown to be an inhibitor of ACOD1 (IRG1) catalysis, which is involved in the production of itaconate, and to possess immunomodulatory, anti-oxidative, and antiviral properties. researchgate.netnih.gov

Future research in this domain will likely focus on:

Clinical Trials: Given the promising preclinical data, the progression of this compound and its derivatives into clinical trials for inflammatory conditions is a logical next step.

Drug Delivery Systems: The development of targeted drug delivery systems for this compound could enhance its therapeutic efficacy and minimize potential side effects.

Exploration of Other Therapeutic Areas: The potent anti-inflammatory and antioxidant properties of this compound suggest its potential utility in a broader range of diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions.

| Biological Target/Pathway | Therapeutic Potential | Key Findings | References |

| NRF2/KEAP1 Pathway | Anti-inflammatory, Antioxidant | Prolongs NRF2 half-life, facilitates dissociation from KEAP1 | nih.gov |

| ACOD1 (IRG1) | Immunomodulation | Inhibits ACOD1 catalysis | researchgate.netnih.gov |

| Inflammatory Cytokines (IL-1β, CCL2) | Anti-inflammatory | Inhibits secretion | nih.gov |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique chemical structure of this compound, featuring a carbon-carbon double bond and two ester functionalities, makes it an attractive building block for interdisciplinary research, particularly in polymer chemistry and materials science. cymitquimica.com

Itaconic acid and its derivatives, including this compound, are recognized as valuable bio-based monomers for the synthesis of specialty polymers. nih.gov They can serve as a sustainable alternative to petroleum-derived acrylic and methacrylic acids. mdpi.com The presence of the double bond allows for polymerization and crosslinking, enabling the creation of a wide range of materials with tailored properties. cymitquimica.com this compound can be used as a monomer or a crosslinking agent in the synthesis of polymers and copolymers for applications in coatings and adhesives. cymitquimica.com

Emerging research directions at this interface include:

Bio-based Polymers: The incorporation of this compound into polyesters, polyamides, and other polymers can lead to the development of new bio-based materials with enhanced biodegradability and functionality. The synthesis of poly(glycerol citraconate) is one such example being explored. nih.gov

Functional Materials: The reactive nature of this compound allows for post-polymerization modification, enabling the introduction of specific functional groups to create materials with desired properties, such as antimicrobial surfaces or responsive hydrogels.

Metal-Organic Frameworks (MOFs): While research in this area is still nascent, the dicarboxylate structure of the citraconate anion suggests its potential as a linker in the construction of novel MOFs. These materials have applications in gas storage, separation, and catalysis.

The convergence of chemistry, biology, and materials science will be crucial in harnessing the full potential of this compound, from designing new biocompatible polymers for medical devices to creating advanced materials for sustainable technologies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying dimethyl citraconate and distinguishing it from structural isomers like itaconate and mesaconate?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isomer-specific separation protocols. Calibrate using certified reference standards for each isomer. Validate interconversion artifacts by spiking samples with deuterated analogs and monitoring stability under experimental conditions .

- Key Data :

| Isomer | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| DMC | 8.2 | 159.1 | 113.0 |

| Itaconate | 7.9 | 131.0 | 87.0 |

| Source: Adapted from LC-MS/MS assay validation |

Q. How should researchers handle this compound safely in laboratory settings?

- Protocols :

- Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as DMC is a skin irritant (per MSDS data) .

- Store in airtight containers at 4°C to prevent hydrolysis. Monitor purity via NMR (e.g., δ 3.78 ppm for methyl esters) .

Q. What in vitro models are suitable for preliminary assessment of DMC’s biological activity?

- Approach : Use colorectal cancer cell lines (e.g., HCT116, MC38) treated with 9–12 mM DMC for 24–48 hours. Assess proliferation via MTT assay and migration via Transwell chambers. Include ferroptosis inducers (e.g., RSL3) as controls .

Advanced Research Questions

Q. What mechanisms link this compound to ferroptosis inhibition in colorectal cancer?

- Experimental Design :

Treat HCT116 cells with 12 mM DMC for 48 hours.

Measure mRNA/protein levels of NQO1, GCLC, and GCLM via qRT-PCR and Western blot .

Quantify intracellular ferrous iron (Fe²⁺) and MDA levels to confirm ferroptosis suppression .

- Key Findings :

| Parameter | Control | DMC-Treated | p-value |

|---|---|---|---|

| NQO1 mRNA | 1.0 | 3.2 ± 0.4 | <0.01 |

| MDA (nmol/mg) | 8.5 | 4.1 ± 0.3 | <0.005 |

| Source: Mai et al. (2024) |

Q. How does DMC stabilize NRF2 protein levels, and what experimental tools can validate this pathway?

- Approach :

- Use brusatol (NRF2 inhibitor) to reverse DMC-induced proliferation and migration in MC38 cells .

- Perform nuclear-cytoplasmic fractionation and immunofluorescence to track NRF2 localization .

Q. Are there discrepancies between in vitro and in vivo effects of DMC on cancer metastasis?

- Model Comparison :

- In vitro: DMC (9 mM) increases HCT116 migration by 2.5-fold .

- In vivo: Intra-splenic injection of MC38 cells in mice shows DMC promotes liver metastasis (3.8-fold increase in tumor weight vs. control) .

- Validation : Cross-validate using RNA-seq (e.g., upregulated MMP9) and histopathology (H&E staining for metastatic nodules) .

Q. How do structural differences between citraconate isomers influence their biological activity?

- Comparative Analysis :

- Test electrophilicity via SH-alkylation assays: DMC > itaconate > mesaconate .

- Use ACOD1 enzyme inhibition assays to confirm DMC’s unique role in blocking itaconate metabolism .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.